N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide
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Overview
Description
N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide is an organic compound belonging to the benzoxazine family This compound is characterized by its unique benzoxazinone structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide typically involves the reaction of anthranilic acid with acyl chloride derivatives in the presence of a base such as triethylamine. The intermediate formed is then cyclized using agents like cyanuric chloride to produce the desired benzoxazinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of reduced benzoxazinone derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the acetamide group and the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4H-3,1-benzoxazine-6-carboxylic acid
- 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
Uniqueness
N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide stands out due to its specific acetamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-methyl-4-oxo-3,1-benzoxazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)12-8-3-4-10-9(5-8)11(15)16-7(2)13-10/h3-5H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSKPMWWIVRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90840598 |
Source
|
Record name | N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90840598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922189-17-1 |
Source
|
Record name | N-(2-Methyl-4-oxo-4H-3,1-benzoxazin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90840598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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